2-Chloro-5-hydroxybenzoic acid
Overview
Description
2-Chloro-5-hydroxybenzoic acid is a compound that is structurally related to various chlorinated benzoic acids, which are often used as intermediates in the synthesis of more complex molecules. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of structurally related compounds, such as 2-Chloro-4-nitrobenzoic acid , 5-Chloro-2-hydroxybenzamide , and 3,5-Dichloro-6-ethyl-2,4-dihydroxybenzoic acid . These compounds are used in various applications, including antiviral treatments, the synthesis of heterocyclic compounds, and as building blocks for drug discovery.
Synthesis Analysis
The synthesis of chlorinated benzoic acids can involve various chemical reactions, including halogenation, nitration, reduction, and carboxylation. For example, the synthesis of 3,5-Dichloro-6-ethyl-2,4-dihydroxybenzoic acid involves a multi-step process starting from ethyl 2-pentenoate and ethyl acetoacetate . Similarly, the synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic acid from 2, 3, 4, 5-trifluorobenzoic acid includes nitration, selective reduction, diazotisation, and chlorination . These methods highlight the versatility and complexity of synthesizing chlorinated benzoic acid derivatives.
Molecular Structure Analysis
The molecular structure of chlorinated benzoic acids is characterized by the presence of halogen atoms, which can significantly influence the molecular conformation and intermolecular interactions. For instance, the structure of 2-chloro-3-phenylbenzoic acid is determined by steric interactions and the formation of a stable carboxyl supramolecular synthon . The presence of halogen bonds, as seen in the molecular salts of 2-Chloro-4-nitrobenzoic acid, plays a vital role in crystal stabilization .
Chemical Reactions Analysis
Chlorinated benzoic acids can participate in various chemical reactions, including the formation of molecular salts and cocrystals, as well as serving as intermediates in the synthesis of heterocyclic compounds. The study of 2-Chloro-4-nitrobenzoic acid demonstrates the occurrence of weak halogen bonds alongside strong hydrogen bonds in the synthesized molecular salts . Additionally, the reactivity of these compounds allows for the construction of diverse libraries of heterocycles, which are important in drug discovery .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzoic acids are influenced by the presence of substituents such as halogen atoms and hydroxyl groups. These substituents can affect the vibrational frequencies of the compounds, as observed in the FTIR and FT-Raman spectra of 5-chloro-2-hydroxybenzamide and 5-chloro-2-hydroxybenzoic acid . The intramolecular hydrogen bonding and the resonance effects of the benzene ring are also important factors that determine the properties of these compounds.
Scientific Research Applications
Synthesis and Chemical Properties
2-Chloro-5-hydroxybenzoic acid serves as an intermediate for various chemical syntheses, including the production of antimicrobial drugs. A study by Zhang et al. (2020) developed a practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid from 2,4-difluoro-3-chlorobenzoic acid, highlighting its use in preparing 3-quinolinecarboxylic acid drugs, which are known for their antimicrobial properties. The synthesis involved a series of reactions with a 70% overall yield, indicating its efficiency and potential for industrial application Zhang et al., 2020.
Biological and Pharmaceutical Applications
This compound and its derivatives have been explored for their biological and pharmaceutical applications. Dvorak et al. (2012) identified 3-chloro-5-hydroxybenzoic acid as a selective agonist for the lactate receptor (GPR81), which exhibited antilipolytic effects in a mouse model of obesity. This discovery opens new avenues for targeting metabolic disorders using derivatives of this compound Dvorak et al., 2012.
Environmental and Analytical Chemistry
The compound and its related chlorohydroxybenzoic acids have implications in environmental chemistry. For instance, Suerbaev et al. (2017) demonstrated the synthesis of chlorohydroxybenzoic acids via regioselective carboxylation, which can be utilized for their preparative and industrial synthesis, indicating the compound's relevance in chemical manufacturing processes Suerbaev et al., 2017.
Mechanism of Action
One study suggests that 2-Chloro-5-hydroxybenzoic acid, also known as 3Cl-HBA, acts as an agonist for the hydroxycarboxylic acid receptor 1 (HCAR1). The activation of HCAR1 by 3Cl-HBA was found to depolarize POMC neurons, and this increase in excitability was abolished by pertussis toxin, indicating the involvement of Gαi/o-protein-coupled receptors .
Safety and Hazards
When handling 2-Chloro-5-hydroxybenzoic acid, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-chloro-5-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVCLUZQPSRKMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332488 | |
Record name | 2-Chloro-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56961-30-9 | |
Record name | 2-Chloro-5-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56961-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-5-HYDROXYBENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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